

Application Note: Spectrophotometric Quantification of Pigment Red 21

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Compound of Interest

Compound Name: *Pigment Red 21*

Cat. No.: *B1360073*

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Abstract

This document provides a comprehensive guide for the spectrophotometric quantification of **Pigment Red 21** (C.I. 12300), a monoazo pigment. Due to the limited availability of a certified molar absorptivity value in public literature, this application note details a generalized yet robust protocol. The procedure guides researchers in establishing a reliable quantitative analysis method for **Pigment Red 21** in a suitable organic solvent. The protocol describes the preparation of standard solutions, the determination of the wavelength of maximum absorbance (λ_{max}), the generation of a calibration curve based on the Beer-Lambert law, and the subsequent quantification of unknown samples.

Introduction

Pigment Red 21, chemically identified as 4-[(2-chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide, is a synthetic organic pigment widely utilized in various industrial applications, including paints, inks, and textiles.^{[1][2][3]} Its vibrant yellowish-red hue and stability make it a compound of interest.^[1] Accurate quantification of **Pigment Red 21** is crucial for quality control, formulation development, and research purposes.

UV-Visible spectrophotometry is a widely accessible and effective analytical technique for the quantification of chromophoric compounds like **Pigment Red 21**.^{[4][5]} This method is based on

the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

This application note provides a detailed protocol for the spectrophotometric quantification of **Pigment Red 21**. As the molar absorptivity (ϵ) and the specific λ_{max} can be solvent-dependent, this guide emphasizes the initial, critical steps for their experimental determination.

Chemical and Physical Properties of Pigment Red 21

A summary of the key properties of **Pigment Red 21** is presented in Table 1. This information is essential for the safe handling and preparation of analytical standards.

Property	Value	Reference
CI Name	Pigment Red 21	[1][6]
CI Number	12300	[6][7]
CAS Number	6410-26-0	[1][6][7][8]
Chemical Name	4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide	[8]
Molecular Formula	$\text{C}_{23}\text{H}_{16}\text{ClN}_3\text{O}_2$	[1][3][6][7][8]
Molecular Weight	401.85 g/mol	[7][8][9]
Appearance	Red powder	[10]
Solubility	Insoluble in water; Soluble in some organic solvents. Toluene is a known solvent for crystallization.	[2][9]
Chemical Class	Monoazo	[1][6][10]

Table 1: Chemical and Physical Properties of **Pigment Red 21**.

Principle of Spectrophotometric Quantification

The quantification of **Pigment Red 21** using UV-Vis spectrophotometry is based on the Beer-Lambert Law:

$$A = \epsilon bc$$

Where:

- A is the absorbance (unitless)
- ϵ (epsilon) is the molar absorptivity, a constant specific to the substance at a given wavelength (in $\text{L mol}^{-1} \text{cm}^{-1}$)
- b is the path length of the cuvette (typically 1 cm)
- c is the concentration of the substance (in mol L^{-1})

To quantify an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λ_{max}). The concentration of the unknown sample is then determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Experimental Protocol

This protocol outlines the steps to determine the λ_{max} of **Pigment Red 21** and to create a calibration curve for its quantification.

Materials and Equipment

- **Pigment Red 21** (analytical standard grade)
- High-purity organic solvent (e.g., Toluene, N,N-Dimethylformamide (DMF), or other suitable solvent)
- UV-Vis Spectrophotometer (double beam recommended)
- Quartz cuvettes (1 cm path length)

- Analytical balance
- Volumetric flasks (various sizes)
- Micropipettes

Recommended Solvent Selection

Pigment Red 21 is insoluble in water. Based on its chemical structure and available information, a non-polar or moderately polar organic solvent is recommended. Toluene has been mentioned as a solvent for crystallization and could be a suitable choice.^[9] N,N-Dimethylformamide (DMF) is another common solvent for organic pigments. It is crucial for the user to experimentally verify the solubility and stability of **Pigment Red 21** in the chosen solvent and to ensure the solvent is transparent in the anticipated wavelength range.

Preparation of Standard Solutions

- Primary Stock Solution (e.g., 100 mg/L):
 - Accurately weigh approximately 10.0 mg of **Pigment Red 21** using an analytical balance.
 - Transfer the pigment to a 100 mL volumetric flask.
 - Dissolve the pigment in a small amount of the chosen solvent and then dilute to the mark with the same solvent.
 - Mix thoroughly until all the pigment is dissolved. This is your primary stock solution.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by serially diluting the primary stock solution. A suggested concentration range is 1 to 20 mg/L. An example dilution series is provided in Table 2.

Standard	Concentration (mg/L)	Volume of 100 mg/L Stock (mL)	Final Volume (mL)
1	1.0	0.1	10
2	2.5	0.25	10
3	5.0	0.5	10
4	10.0	1.0	10
5	15.0	1.5	10
6	20.0	2.0	10

Table 2: Example Dilution Series for Calibration Standards.

Determination of Wavelength of Maximum Absorbance (λ_{max})

- Use one of the mid-range standard solutions (e.g., 10 mg/L) for this determination.
- Set the spectrophotometer to scan a wavelength range appropriate for red pigments, for example, from 400 nm to 700 nm.
- Use the chosen solvent as a blank to zero the spectrophotometer.
- Measure the absorbance spectrum of the standard solution.
- The wavelength at which the highest absorbance is recorded is the λ_{max} . This wavelength should be used for all subsequent measurements. While a study on a different red pigment from *Monascus purpureus* showed a λ_{max} at 500 nm in ethanol, the specific λ_{max} for **Pigment Red 21** must be determined experimentally in the selected solvent.

Construction of the Calibration Curve

- Set the spectrophotometer to the experimentally determined λ_{max} .
- Zero the instrument using the solvent blank.

- Measure the absorbance of each of the prepared working standard solutions, starting from the lowest concentration.
- Rinse the cuvette with the next standard solution before filling it for measurement.
- Record the absorbance values for each concentration.
- Plot a graph of absorbance (y-axis) versus concentration (x-axis).
- Perform a linear regression analysis on the data points. The resulting equation ($y = mx + c$) and the coefficient of determination (R^2) should be calculated. An R^2 value close to 1.00 indicates a good linear fit.

Quantification of Unknown Samples

- Prepare the unknown sample containing **Pigment Red 21** in the same solvent used for the standards. Ensure the sample is appropriately diluted so that its absorbance falls within the range of the calibration curve.
- Measure the absorbance of the unknown sample at the determined λ_{max} .
- Calculate the concentration of **Pigment Red 21** in the sample using the equation of the calibration curve:

$$\text{Concentration} = (\text{Absorbance} - c) / m$$

Where 'm' is the slope and 'c' is the y-intercept of the calibration curve.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

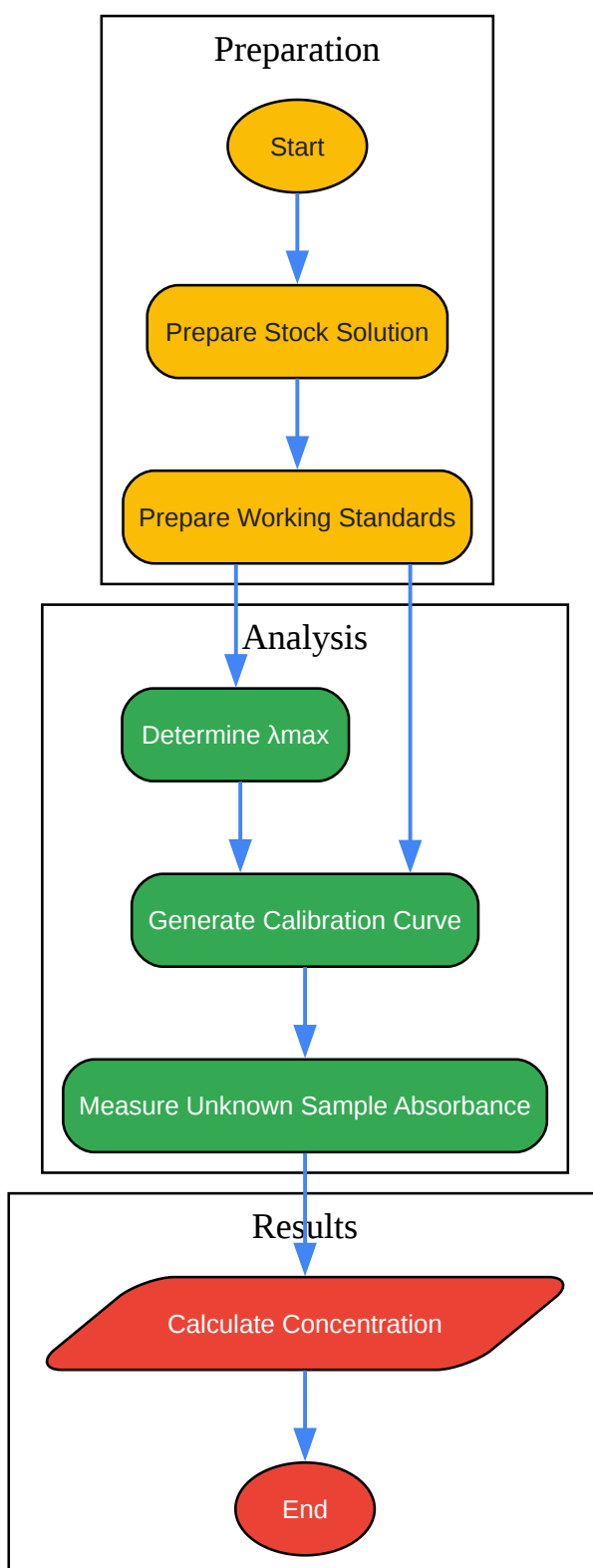
Standard Concentration (mg/L)	Absorbance at λ_{max}
1.0	[Insert Value]
2.5	[Insert Value]
5.0	[Insert Value]
10.0	[Insert Value]
15.0	[Insert Value]
20.0	[Insert Value]

Table 3: Example of Calibration Curve Data.

Sample ID	Absorbance at λ_{max}	Calculated Concentration (mg/L)
Unknown 1	[Insert Value]	[Insert Value]
Unknown 2	[Insert Value]	[Insert Value]

Table 4: Example of Unknown Sample Data.

Experimental Workflow Diagram



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Caption: Workflow for the spectrophotometric quantification of **Pigment Red 21**.

Conclusion

This application note provides a generalized yet detailed protocol for the spectrophotometric quantification of **Pigment Red 21**. By following these steps, researchers can reliably determine the concentration of this pigment in various samples. The critical initial step of experimentally determining the λ_{max} and generating a standard curve in a suitable solvent is emphasized to ensure the accuracy and reproducibility of the results. This method offers a cost-effective and efficient approach for the routine analysis of **Pigment Red 21** in a research or quality control setting.

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